molecular formula C5H12N2O4· H2O<br>C5H14N2O5 B238523 Monoammonium L-glutamate monohydrate CAS No. 139883-82-2

Monoammonium L-glutamate monohydrate

Cat. No. B238523
M. Wt: 182.18 g/mol
InChI Key: ZMCBEVWKPOJRPQ-QTNFYWBSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monoammonium L-glutamate monohydrate is a chemical compound that is widely used in scientific research. It is an amino acid that is commonly found in proteins and is involved in many biochemical processes in the body. Monoammonium L-glutamate monohydrate has been shown to have a variety of scientific research applications, including as a research tool for studying the mechanisms of action of various drugs and as a substrate for enzyme assays. In

Mechanism Of Action

Monoammonium L-glutamate monohydrate acts as an agonist for glutamate receptors. Glutamate receptors are a class of ionotropic receptors that are involved in the transmission of signals between neurons. Monoammonium L-glutamate monohydrate binds to the glutamate receptor and activates it, leading to the influx of ions into the neuron. This influx of ions leads to the depolarization of the neuron and the generation of an action potential.

Biochemical And Physiological Effects

Monoammonium L-glutamate monohydrate has a variety of biochemical and physiological effects. It is involved in the synthesis of proteins and is a precursor to the neurotransmitter glutamate. It is also involved in the metabolism of nitrogen in the body. Monoammonium L-glutamate monohydrate has been shown to have neuroprotective effects and may play a role in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using Monoammonium L-glutamate monohydrate in lab experiments is its availability. It is a widely used research tool and is readily available from many chemical suppliers. Another advantage of using Monoammonium L-glutamate monohydrate is its stability. It is a stable compound and can be stored for long periods of time without degradation. One of the limitations of using Monoammonium L-glutamate monohydrate in lab experiments is its solubility. It is only moderately soluble in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many future directions for research on Monoammonium L-glutamate monohydrate. One area of research is the study of its effects on neuronal function. Monoammonium L-glutamate monohydrate has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases. Another area of research is the study of its effects on metabolism. Monoammonium L-glutamate monohydrate is involved in the metabolism of nitrogen in the body, and further research could lead to a better understanding of its role in metabolism.

Synthesis Methods

Monoammonium L-glutamate monohydrate is synthesized by reacting L-glutamic acid with ammonium hydroxide. The reaction produces Monoammonium L-glutamate monohydrate and water. The reaction is carried out in a solvent, such as water or ethanol, and is typically catalyzed by a mineral acid or a base.

Scientific Research Applications

Monoammonium L-glutamate monohydrate is widely used in scientific research as a research tool. It is used as a substrate for enzyme assays and as a standard for amino acid analysis. It is also used as a research tool for studying the mechanisms of action of various drugs. Monoammonium L-glutamate monohydrate is used as a substrate for the study of glutamate transporters and glutamate receptors. It is also used in the study of the effects of glutamate on neuronal function.

properties

CAS RN

139883-82-2

Product Name

Monoammonium L-glutamate monohydrate

Molecular Formula

C5H12N2O4· H2O
C5H14N2O5

Molecular Weight

182.18 g/mol

IUPAC Name

azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate

InChI

InChI=1S/C5H9NO4.H3N.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3;1H2/t3-;;/m0../s1

InChI Key

ZMCBEVWKPOJRPQ-QTNFYWBSSA-N

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)O)N.[NH4+].O

SMILES

C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O

Canonical SMILES

C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O

physical_description

White, practically odourless crystals or crystalline powde

solubility

Freely soluble in water;  practically insoluble in ethanol or ethe

synonyms

Monoammonium L-glutamate monohydrate

Origin of Product

United States

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